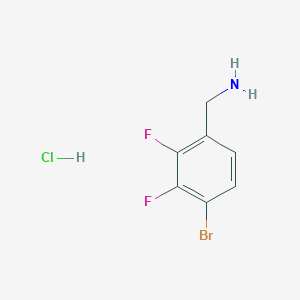

![molecular formula C11H12O B1383207 4-(双环[1.1.1]戊烷-1-基)苯酚 CAS No. 1823939-03-2](/img/structure/B1383207.png)

4-(双环[1.1.1]戊烷-1-基)苯酚

描述

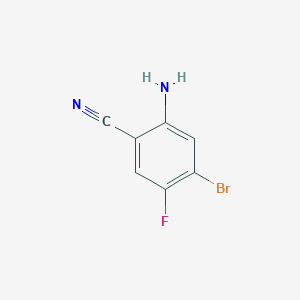

“4-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a chemical compound with the CAS Number: 1823939-03-2 . It has a molecular weight of 160.22 . The IUPAC name for this compound is 4-(bicyclo[1.1.1]pentan-1-yl)phenol . The InChI code for this compound is 1S/C11H12O/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated . Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes have emerged as the two most practical and scalable methods .

Molecular Structure Analysis

The molecular structure of “4-(Bicyclo[1.1.1]pentan-1-yl)phenol” consists of a phenol group attached to a bicyclo[1.1.1]pentane group . The InChI key for this compound is CWEMDMRHGJZJIR-UHFFFAOYSA-N .

Chemical Reactions Analysis

The BCP unit can be installed on the xanthate moiety by means of a radical exchange process . Bicyclo[1.1.1]pentane (BCP) replacement as a bioisostere in drug molecules has an influence on their permeability, aqueous solubility, and in vitro metabolic stability .

Physical And Chemical Properties Analysis

“4-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a solid at room temperature . It should be stored at ambient temperature .

科学研究应用

化学性质和稳定性

- 双环[1.1.1]戊烷衍生物(包括 4-(双环[1.1.1]戊烷-1-基)苯酚等化合物)的稳定性和化学性质已得到广泛探索。这些化合物因其牢固的三级 C-H 键而闻名,其键能更类似于烯烃或芳香族化合物。此类特性使它们在各种化学合成和应用中很有价值 (Reed 等,2002).

合成化学和药物发现

- 与 4-(双环[1.1.1]戊烷-1-基)苯酚密切相关的双环[1.1.1]戊烷 (BCP) 是 1,4-二取代苯环和内部炔烃的高度重视的生物等排体。其在药物发现中的应用因其高被动渗透性、高水溶性和改善的代谢稳定性等特性而得到强调。开发功能化 BCP 的方法一直是近期研究的一个重点 (Kanazawa & Uchiyama, 2018).

生物医学应用

- 含有双环[1.1.1]戊烷部分的化合物,例如 4-(双环[1.1.1]戊烷-1-基)苯酚,已在生物医学研究中得到应用。例如,它们被纳入药物化学支架以探测生物学研究,显示了它们在该领域的潜力 (Thirumoorthi & Adsool, 2016).

创新的合成路线

- 已经为 4-(双环[1.1.1]戊烷-1-基)苯酚等化合物开发了创新的合成路线,促进了合成有机化学的发展。这些路线包括新颖的方法,如将双环[1.1.1]戊烷-1-胺转化为多取代的双环[3.1.1]庚烷-1-胺,扩大了创建复杂、富含 sp3 的伯胺构件的可能性 (Harmata 等,2021).

药物化学

- 在药物化学领域,双环[1.1.1]戊烷基序(4-(双环[1.1.1]戊烷-1-基)苯酚的一个关键特征)已被用作非经典苯环生物等排体。该应用已导致开发出有效且口服活性强的抑制剂,表明这些结构在药物设计和开发中的重要性 (Stepan 等,2012).

安全和危害

The safety information for “4-(Bicyclo[1.1.1]pentan-1-yl)phenol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

未来方向

The future directions for “4-(Bicyclo[1.1.1]pentan-1-yl)phenol” and similar compounds lie in their potential applications in drug discovery and materials science . They can be used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They also have potential in circumventing Markush structure patent claims on drug candidates .

作用机制

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound is highly reactive, undergoing chemoselective c–c bond cleavage . This reactivity might play a role in its interaction with its targets.

Biochemical Pathways

The compound’s reactivity and its use in proteomics research suggest it may influence protein-related pathways .

Pharmacokinetics

It’s known that the compound is a bioisostere of arylamine motifs, which are known to influence metabolism, bioavailability, and excretion .

Result of Action

Its reactivity and the resulting chemoselective c–c bond cleavage suggest it may induce significant molecular changes .

Action Environment

It’s known that the compound is stable at room temperature .

生化分析

Biochemical Properties

4-(Bicyclo[1.1.1]pentan-1-yl)phenol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved. Additionally, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol on various cell types and cellular processes are profound. In cancer cells, it has been found to inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase pathway. This compound also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol influences cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to cytochrome P450 enzymes can result in either inhibition or activation, depending on the enzyme isoform. Additionally, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol can inhibit or activate transcription factors, leading to changes in gene expression. These molecular interactions ultimately influence cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Bicyclo[1.1.1]pentan-1-yl)phenol remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

属性

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEMDMRHGJZJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)

![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)

![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)

![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)